molecular formula C8H12N2O2 B13558822 4-(Piperazin-1-yl)but-2-ynoic acid CAS No. 38346-96-2

4-(Piperazin-1-yl)but-2-ynoic acid

Cat. No.: B13558822
CAS No.: 38346-96-2
M. Wt: 168.19 g/mol
InChI Key: QNNOXNDUPDUGTC-UHFFFAOYSA-N
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Description

4-(Piperazin-1-yl)but-2-ynoic acid is a chemical compound that features a piperazine ring attached to a butynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-yl)but-2-ynoic acid typically involves the reaction of piperazine with but-2-ynoic acid under specific conditions. One common method involves the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond between the piperazine and the butynoic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-yl)but-2-ynoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(Piperazin-1-yl)but-2-ynoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-yl)but-2-ynoic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the function of bacterial enzymes or disrupt cell membrane integrity. The exact pathways and targets can vary depending on the specific application and the organism being targeted.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperazin-1-yl)but-2-ynoic acid
  • 7-(4-(2-Chloroacetyl)piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Uniqueness

4-(Piperazin-1-yl)but-2-ynoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

38346-96-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

4-piperazin-1-ylbut-2-ynoic acid

InChI

InChI=1S/C8H12N2O2/c11-8(12)2-1-5-10-6-3-9-4-7-10/h9H,3-7H2,(H,11,12)

InChI Key

QNNOXNDUPDUGTC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC#CC(=O)O

Origin of Product

United States

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